1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)-
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Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- is a heterocyclic compound that features a fused ring system consisting of an isoindoline core and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phthalimide with a pyridine derivative in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isoindoline derivatives .
Scientific Research Applications
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Isoindoline: A related compound with a similar core structure but lacking the pyridine moiety.
Indoline: Another similar compound with a fused benzene and pyrrole ring system.
Indole: A compound with a fused benzene and pyrrole ring, differing in the position of the nitrogen atom.
Uniqueness: 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-(2-pyridinyl)- is unique due to the presence of both isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
36932-08-8 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-hydroxy-2-pyridin-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-12-9-5-1-2-6-10(9)13(17)15(12)11-7-3-4-8-14-11/h1-8,12,16H |
InChI Key |
DXBXGNJUFFXTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)C3=CC=CC=N3)O |
Origin of Product |
United States |
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